Pyrrolidin-3-yl butanoate, also known as ethyl 4-(pyrrolidin-3-yl)butanoate, is an organic compound characterized by a pyrrolidine ring attached to a butanoate ester. The pyrrolidine ring is a five-membered nitrogen-containing heterocycle, which is significant in various fields, particularly in drug discovery and development due to its versatile chemical properties and biological activities. This compound is synthesized primarily for its potential applications in pharmaceuticals and biochemical research.
Pyrrolidin-3-yl butanoate belongs to the class of compounds known as pyrrolidines, which are cyclic amines. These compounds are often explored for their roles as intermediates in organic synthesis and their pharmacological properties. The compound can be classified under esters due to the presence of the butanoate moiety, which contributes to its reactivity and utility in chemical reactions.
The synthesis of pyrrolidin-3-yl butanoate typically involves the formation of the pyrrolidine ring followed by esterification. A common synthetic route includes the reaction of 3-pyrrolidinone with ethyl 4-bromobutanoate under basic conditions. This method allows for the construction of the desired product through nucleophilic substitution.
Pyrrolidin-3-yl butanoate has a molecular formula of and a molecular weight of 185.26 g/mol. The structure features a pyrrolidine ring (a five-membered nitrogen-containing ring) attached to a butanoate group.
The structural representation indicates that the nitrogen atom in the pyrrolidine ring contributes to its basicity and potential interactions with biological targets .
Pyrrolidin-3-yl butanoate can participate in several chemical reactions, including:
The mechanism of action of pyrrolidin-3-yl butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The structural similarity of the pyrrolidine ring to natural substrates allows it to bind effectively to these targets, modulating their activity and leading to various biological effects. This characteristic makes it a valuable compound in pharmacology, particularly in studies related to enzyme inhibition and receptor binding .
Pyrrolidin-3-yl butanoate is typically a colorless liquid or solid depending on purity and temperature conditions. Its boiling point and melting point are influenced by its molecular structure and purity.
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 185.26 g/mol |
Density | Varies depending on state |
Solubility | Soluble in organic solvents |
These properties indicate that pyrrolidin-3-yl butanoate is suitable for various applications in organic synthesis and pharmaceutical formulations .
Pyrrolidin-3-yl butanoate has multiple applications in scientific research:
Pyrrolidin-3-yl butanoate represents a structurally distinct class of nitrogen-containing heterocycles where a butanoate ester is functionally appended to the pyrrolidine ring at the 3-position. This molecular architecture leverages the inherent three-dimensionality and stereochemical versatility of the pyrrolidine scaffold while introducing ester-driven pharmacokinetic modifications. The compound exemplifies strategic functionalization of saturated heterocycles to optimize ligand-receptor interactions and physicochemical properties for therapeutic applications. Its design underscores the medicinal chemist’s rationale for exploiting esterase-sensitive prodrug motifs and conformational flexibility in targeted drug discovery.
The pyrrolidine ring—a saturated five-membered nitrogen heterocycle—serves as a privileged scaffold in drug design due to its distinct physicochemical and spatial properties. Unlike planar aromatic systems, pyrrolidine exhibits sp³-hybridization and pseudorotation, enabling expansive three-dimensional (3D) coverage of pharmacophore space. This conformational adaptability allows precise optimization of binding interactions with enantioselective biological targets [10].
Table 1: Key Molecular Descriptors of Pyrrolidine Versus Related Scaffolds
Parameter | Cyclopentane | Pyrrolidine | Pyrrole |
---|---|---|---|
Dipole Moment (D) | 0.073 | 1.411 | 2.930 |
LogP | 3.000 | 0.459 | 0.750 |
Polar Surface Area (Ų) | 0 | 16.464 | 13.964 |
H-Bond Basicity (pKBHX) | 0 | 2.59 | 0.15 |
Conformation-Independent LogS | -2.709 | 0.809 | -0.542 |
Critical attributes underpinning pyrrolidine’s utility include:
In Pyrrolidin-3-yl butanoate, the ring nitrogen’s basicity and C3’s chirality provide anchor points for directed functionalization, while the butanoate ester introduces hydrolyzable polarity. This balances membrane permeability with solubility—a recurring challenge in CNS and antimicrobial agent design [10] [5].
The synthetic exploration of pyrrolidine esters emerged from foundational work on proline and succinimide derivatives. Early routes focused on:
Table 2: Evolution of Pyrrolidine-Containing Therapeutics
Compound | Therapeutic Indication | Synthetic Key Step | Year |
---|---|---|---|
Captopril | Hypertension | Condensation of L-proline ester with thiol acid | 1981 |
Elbasvir | Hepatitis C | Oxidation of (S)-prolinol to aldehyde | 2016 |
Alpelisib | Breast cancer | Coupling of pyridine derivative with L-prolinamide | 2019 |
Ethyl 3-oxo-2-(2,5-dioxopyrrolidin-3-yl)butanoate | Antimicrobial lead | Creatinine/KOH-catalyzed Michael addition | 2017 |
Pyrrolidin-3-yl butanoate derivatives gained prominence with advances in stereoselective synthesis. Notably, the 2017 report by Sadiq et al. detailed asymmetric Michael additions under organocatalytic conditions (creatinine/KOH, DCM) to generate ethyl 3-oxo-2-(2,5-dioxopyrrolidin-3-yl)butanoates in >90% yield. These compounds demonstrated that esterification at C3 could markedly enhance antibacterial potency without compromising stereochemical integrity [2] [3] [7]. Concurrently, Arndt-Eistert homologation and Rh-catalyzed asymmetric additions enabled novel αvβ6 integrin inhibitors featuring pyrrolidine ester motifs, underscoring the scaffold’s adaptability to diverse target classes [6] [5].
Esterification of pyrrolidine serves dual purposes: modulating bioavailability and acting as a prodrug moiety. The butanoate chain specifically enhances lipophilicity for membrane penetration while remaining susceptible to esterase hydrolysis, enabling intracellular active metabolite release.
Key pharmacological activities documented include:
Table 3: Biological Activities of Pyrrolidin-3-yl Butanoate Derivatives
Activity Type | Model System | Key Result | Reference |
---|---|---|---|
Antibacterial | E. coli, S. aureus | MIC 0.073–0.125 mg/mL (Compound 2) | [3] |
Anthelmintic | P. posthuma | Death time 8.1 min at 20 mg/mL (vs. 14.9 min for albendazole) | [7] |
Cytotoxic | Brine shrimp (Artemia) | LC₅₀ 280 μg/mL (Compound 2) | [3] |
Molecular Docking | Enoyl-ACP reductase | GOLD fitness score 78.2 (Compound 2) | [7] |
The pharmacological promiscuity of these compounds stems from their ability to engage diverse targets: ester hydrolysis releases pyrrolidin-3-ol, which may inhibit neuronal or microbial receptors, while the intact ester modulates inflammatory pathways. Current research focuses on leveraging stereochemistry at C3 to refine target selectivity—a strategy validated in αvβ6 integrin inhibitors where (R)-stereochemistry conferred picomolar affinity [6] [10].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7